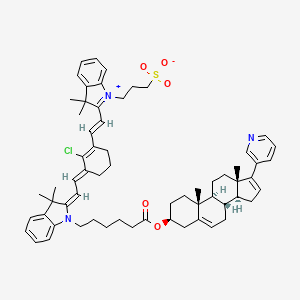
Abi-DZ-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abi-DZ-1 is a novel compound designed for targeted imaging and precision therapy, particularly in the context of cancer treatment. It is a multifunctional theranostic agent that operates via the hypoxia-inducible factor 1-alpha (HIF1α) and organic anion transporting polypeptides (OATPs) pathways. This compound has shown promising results in selectively accumulating in cancer cells, making it a potential candidate for tumor-targeted imaging and therapy .
Vorbereitungsmethoden
Abi-DZ-1 is synthesized using heptamethine cyanine dye as the core structure. The synthetic route involves the following steps:
Starting Material: The synthesis begins with MHI-148, a heptamethine cyanine near-infrared fluorescent dye.
Functionalization: The dye is functionalized to introduce specific groups that enhance its targeting ability and therapeutic efficacy.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product.
Purification: The compound is purified using chromatographic techniques to remove any impurities and obtain a high-purity product
Analyse Chemischer Reaktionen
Abi-DZ-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can also affect the compound’s structure and functionality.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others to modify its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
Abi-DZ-1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a fluorescent probe for studying various chemical reactions and processes.
Biology: In biological research, this compound is employed for imaging and tracking cellular processes, particularly in cancer cells.
Medicine: In medicine, this compound is used for tumor-targeted imaging and precision therapy. It has shown potential in selectively accumulating in cancer cells, making it a valuable tool for cancer diagnosis and treatment.
Industry: In the industrial sector, this compound is used in the development of diagnostic agents and therapeutic compounds for various applications
Wirkmechanismus
Abi-DZ-1 exerts its effects through the following mechanisms:
Molecular Targets: this compound targets the hypoxia-inducible factor 1-alpha (HIF1α) and organic anion transporting polypeptides (OATPs) pathways. These pathways are often upregulated in cancer cells, allowing this compound to selectively accumulate in these cells.
Pathways Involved: The compound’s accumulation in cancer cells leads to enhanced fluorescence, enabling precise imaging of tumors. .
Vergleich Mit ähnlichen Verbindungen
Abi-DZ-1 is unique compared to other similar compounds due to its multifunctional theranostic properties. Some similar compounds include:
Abi-783: Another heptamethine cyanine dye with similar properties but different functional groups.
Indocyanine Green (ICG): A widely used near-infrared fluorescent dye, but with less specificity and stability compared to this compound.
MHI-148: The core structure used in the synthesis of this compound, with excellent fluorescence properties but lacking the multifunctional therapeutic capabilities of this compound
This compound stands out due to its ability to selectively target cancer cells, making it a valuable tool for both imaging and therapy.
Eigenschaften
Molekularformel |
C63H76ClN3O5S |
|---|---|
Molekulargewicht |
1022.8 g/mol |
IUPAC-Name |
3-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[1-[6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]-3,3-dimethylindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C63H76ClN3O5S/c1-60(2)52-20-9-11-22-54(52)66(56(60)31-25-43-17-14-18-44(59(43)64)26-32-57-61(3,4)53-21-10-12-23-55(53)67(57)39-16-40-73(69,70)71)38-13-7-8-24-58(68)72-47-33-35-62(5)46(41-47)27-28-48-50-30-29-49(45-19-15-37-65-42-45)63(50,6)36-34-51(48)62/h9-12,15,19-23,25-27,29,31-32,37,42,47-48,50-51H,7-8,13-14,16-18,24,28,30,33-36,38-41H2,1-6H3/t47-,48-,50-,51-,62-,63+/m0/s1 |
InChI-Schlüssel |
ZAZOGCTZXPJSSU-BXCQSVAYSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCN\6C7=CC=CC=C7C(/C6=C\C=C\8/CCCC(=C8Cl)/C=C/C9=[N+](C1=CC=CC=C1C9(C)C)CCCS(=O)(=O)[O-])(C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)OC6CCC7(C8CCC9(C(C8CC=C7C6)CC=C9C1=CN=CC=C1)C)C)(C)C)CCC3)Cl)CCCS(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
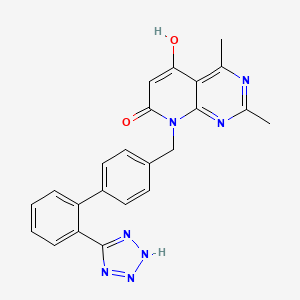
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
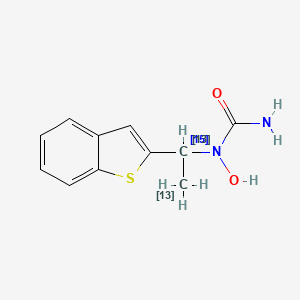
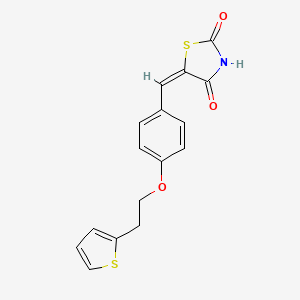
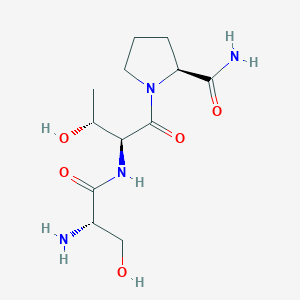

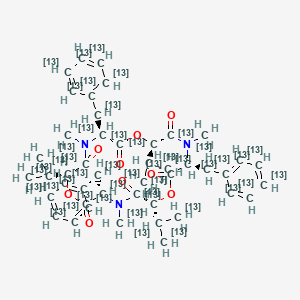
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
